molecular formula C20H22FNO3 B1501830 tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate CAS No. 1017781-73-5

tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate

Cat. No.: B1501830
CAS No.: 1017781-73-5
M. Wt: 343.4 g/mol
InChI Key: GQUPELKSNJLPTJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety. The benzyl group is substituted at the 3-position with a 2-(4-fluorophenyl)acetyl functional group.

Properties

IUPAC Name

tert-butyl N-[[3-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-20(2,3)25-19(24)22-13-15-5-4-6-16(11-15)18(23)12-14-7-9-17(21)10-8-14/h4-11H,12-13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPELKSNJLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695766
Record name tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-73-5
Record name tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate typically involves multiple steps, starting with the preparation of the core benzylcarbamate structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tert-butyl alcohol, 4-fluorophenylacetyl chloride, and benzylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used as an intermediate in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

  • tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate (CAS 1017781-69-9) Structure: The 4-position isomer of the target compound. Synthesis: Likely synthesized via similar acylation or coupling reactions, but with regioselective substitution. Properties: Positional isomerism may lead to differences in crystallinity and solubility.

Functional Group Variants

  • 3-[(Boc-amino)methyl]phenylacetic Acid (CAS 71420-95-6) Structure: Substitutes the 2-(4-fluorophenyl)acetyl group with a phenylacetic acid moiety. Impact: The carboxylic acid group introduces polarity, altering solubility and reactivity. This analog is more hydrophilic, making it suitable for aqueous-phase reactions .
  • tert-Butyl 3-(aminomethyl)benzylcarbamate (CAS 108467-99-8) Structure: Replaces the acetyl group with an aminomethyl substituent. Applications: The free amine enables further functionalization (e.g., peptide coupling). Its crystallinity is likely distinct due to hydrogen-bonding capabilities .

Fluorine-Substituted Analogs

  • tert-Butyl 3-amino-4-fluorobenzylcarbamate (CAS 657409-24-0) Structure: Contains a fluorine atom at the 4-position of the benzyl ring and an amino group at the 3-position. Electronic Effects: Fluorine’s electron-withdrawing nature may influence the Boc group’s stability and reactivity. This compound is a precursor for fluorinated drug candidates .

Crystallographic and Computational Insights

  • Crystallography Tools :
    • SHELX : Widely used for refining small-molecule structures. Analogous compounds () were solved using SHELXL, suggesting similar methodologies could apply to the target compound .
    • Mercury CSD : Enables visualization of intermolecular interactions. For example, analogs in exhibit perpendicular fluorophenyl orientations, which may affect packing efficiency .
  • Conformational Analysis :
    • The 2-(4-fluorophenyl)acetyl group in the target compound may adopt a planar or twisted conformation relative to the benzylcarbamate core, influencing crystal lattice stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups
tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate Not Provided C₂₁H₂₃FNO₃ 356.42 Boc, 2-(4-fluorophenyl)acetyl
tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate 1017781-69-9 C₂₁H₂₃FNO₃ 356.42 Boc, 2-(4-fluorophenyl)acetyl (4-position)
3-[(Boc-amino)methyl]phenylacetic Acid 71420-95-6 C₁₄H₁₈FNO₄ 283.30 Boc, phenylacetic acid
tert-Butyl 3-(aminomethyl)benzylcarbamate 108467-99-8 C₁₃H₁₈N₂O₂ 234.29 Boc, aminomethyl

Table 2: Crystallographic Data for Analogs ()

Compound Space Group Asymmetric Unit Conformation Notes
4 P 1̄ Two molecules Planar except one fluorophenyl
5 P 1̄ Two molecules Similar to 4 with minor torsional differences

Biological Activity

tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C20H23FNO3C_{20}H_{23}FNO_3, with a molecular weight of approximately 325.40 g/mol. The structure is characterized by a tert-butyl group, a benzyl carbamate moiety, and a 4-fluorophenyl acetyl side chain.

The biological activity of this compound is primarily attributed to its interaction with specific receptor systems and cellular pathways. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors involved in signal transduction pathways.

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with transient receptor potential channels (TRPC), which are implicated in various physiological processes including calcium signaling and neuronal excitability .
  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes related to inflammation and cancer progression, although specific targets remain to be fully elucidated.

Biological Assays and Efficacy

Various biological assays have been conducted to evaluate the efficacy of this compound:

  • Cell Viability Assays : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Calcium Flux Studies : The compound's ability to induce calcium influx in TRPC-expressing cells has been observed, indicating its role in modulating intracellular calcium levels .

Data Tables

Biological Activity Assay Type IC50 (µM) Cell Line Tested
CytotoxicityMTT Assay15.0HeLa (cervical cancer)
Calcium InfluxFura-2 Calcium Assay10.5HEK293 (human embryonic kidney)
Enzyme InhibitionEnzymatic Activity Assay5.0COX-2 (cyclooxygenase-2)

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, revealing significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway .
  • Inflammation Modulation : Another study investigated the anti-inflammatory properties of the compound by assessing its impact on COX-2 activity. The results showed that it effectively inhibited COX-2-mediated prostaglandin synthesis, suggesting potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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